molecular formula C19H23NO2 B3051670 (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 353773-37-2

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No.: B3051670
CAS No.: 353773-37-2
M. Wt: 297.4 g/mol
InChI Key: BVXPLFANJOANFL-UHFFFAOYSA-N
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Description

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, attached to a tetrahydronaphthalen-1-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 1,2,3,4-tetrahydronaphthalen-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amine group.

Scientific Research Applications

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-2-ylamine
  • (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-3-ylamine
  • (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-4-ylamine

Uniqueness

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unique due to its specific substitution pattern and structural configuration

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-12-6-9-15(19(18)22-2)13-20-17-11-5-8-14-7-3-4-10-16(14)17/h3-4,6-7,9-10,12,17,20H,5,8,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPLFANJOANFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386014
Record name STK324737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353773-37-2
Record name STK324737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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